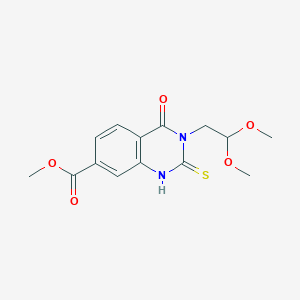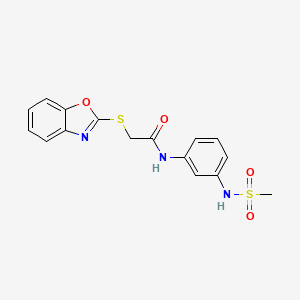![molecular formula C20H28N4O B6577032 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea CAS No. 1172109-55-5](/img/structure/B6577032.png)
3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea, commonly known as DMAPU, is a synthetic organic compound used in a variety of scientific research applications. DMAPU is a highly versatile compound, used in a variety of experiments, ranging from biochemical and physiological studies to drug discovery. It is a colorless solid that is soluble in water and alcohols. DMAPU has a wide range of applications due to its unique properties, such as its ability to act as a potent inhibitor of enzymes, its low toxicity, and its ability to bind to a variety of biological targets.
Aplicaciones Científicas De Investigación
DMAPU has a variety of scientific research applications. It is used in biochemical and physiological studies as an inhibitor of enzymes, including proteases, phosphatases, and kinases. It is also used in drug discovery, as it has the ability to bind to a variety of biological targets. DMAPU has been used in the study of a variety of diseases, including cancer, diabetes, and Alzheimer’s. It has also been used in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
DMAPU acts as a potent inhibitor of enzymes. It binds to the active site of enzymes, blocking the binding of substrates and preventing the enzyme from catalyzing the reaction. DMAPU also binds to other biological targets, such as receptors and transporters, blocking their activity.
Biochemical and Physiological Effects
DMAPU has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including proteases, phosphatases, and kinases. It has also been shown to bind to a variety of biological targets, such as receptors and transporters, blocking their activity. DMAPU has been shown to be involved in a variety of physiological processes, such as cell proliferation, apoptosis, and signal transduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAPU has several advantages for lab experiments. Its low toxicity makes it safe for use in experiments. It is also highly soluble in water and alcohols, making it easy to use in a variety of experiments. Additionally, its ability to bind to a variety of biological targets makes it ideal for drug discovery studies. However, DMAPU also has some limitations. Its low potency means that it may not be suitable for some experiments, and its low solubility in organic solvents may make it difficult to use in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for DMAPU. One potential direction is the development of new synthesis methods for DMAPU, which could lead to more efficient production of the compound. Additionally, further research into its mechanism of action could lead to a better understanding of its effects on enzymes and other biological targets. Furthermore, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, further research into its advantages and limitations for lab experiments could lead to improved methods for using DMAPU in experiments.
Métodos De Síntesis
DMAPU can be synthesized in a variety of ways. One method involves the reaction of 3-methylbenzyl chloride with dimethylamine in the presence of a base. This results in the formation of 3-methylbenzyldimethylamine, which is then reacted with 2-chloro-4-dimethylaminopyridine to form DMAPU. Other methods include the reaction of 3-methylbenzyl chloride with 2-chloro-4-dimethylaminopyridine, as well as the reaction of 3-methylbenzyl chloride with dimethylamine hydrochloride.
Propiedades
IUPAC Name |
1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-15-7-6-8-17(13-15)22-20(25)21-14-19(24(4)5)16-9-11-18(12-10-16)23(2)3/h6-13,19H,14H2,1-5H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHOOUFGHMYWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(6-amino-5-nitropyrimidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B6576954.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6576965.png)

![ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6576999.png)
![N-(3-chloro-4-methylphenyl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6577005.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea](/img/structure/B6577007.png)
![4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6577020.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide](/img/structure/B6577026.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6577037.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)

